molecular formula C13H23NO5 B3421185 Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate CAS No. 2102885-50-5

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate

Cat. No. B3421185
CAS RN: 2102885-50-5
M. Wt: 273.33 g/mol
InChI Key: SZFFCEBBQIJXEV-KTKRTIGZSA-N
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Description

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is a chemical compound with the CAS Number: 2102885-50-5 . It has a molecular weight of 273.33 . The IUPAC name for this compound is ethyl (Z)-2-((dimethylamino)methylene)-4,4-diethoxy-3-oxobutanoate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9- . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is an oil that is stored at room temperature . It has a molecular weight of 273.33 .

Safety and Hazards

The safety information for Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal, followed by reaction with ethyl chloroformate and then with sodium ethoxide.", "Starting Materials": [ "Ethyl acetoacetate", "N,N-dimethylformamide dimethyl acetal", "Ethyl chloroformate", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride or potassium tert-butoxide to form the enamine intermediate.", "Step 2: The enamine intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate.", "Step 3: The ethyl carbamate is then treated with sodium ethoxide to form the final product, Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate." ] }

CAS RN

2102885-50-5

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

InChI

InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9-

InChI Key

SZFFCEBBQIJXEV-KTKRTIGZSA-N

Isomeric SMILES

CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC

SMILES

CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Canonical SMILES

CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Origin of Product

United States

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